molecular formula C14H21FN2 B13183504 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine

3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine

Cat. No.: B13183504
M. Wt: 236.33 g/mol
InChI Key: FFUZHDFZMPBBAF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine is a chemical compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a fluorophenyl group and a piperidine ring in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Coupling Reactions: The final step involves coupling the fluorophenyl group with the piperidine ring, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: May be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine would depend on its specific biological targets. Generally, compounds with similar structures may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(piperidin-4-yl)propan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-2-(piperidin-4-yl)propan-1-amine: Contains a methyl group instead of fluorine.

    3-(4-Methoxyphenyl)-2-(piperidin-4-yl)propan-1-amine: Features a methoxy group in place of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(piperidin-4-yl)propan-1-amine can significantly influence its chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-piperidin-4-ylpropan-1-amine

InChI

InChI=1S/C14H21FN2/c15-14-3-1-11(2-4-14)9-13(10-16)12-5-7-17-8-6-12/h1-4,12-13,17H,5-10,16H2

InChI Key

FFUZHDFZMPBBAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CC2=CC=C(C=C2)F)CN

Origin of Product

United States

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